9-(pyrrolidin-1-ylmethyl)-9H-carbazole
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Overview
Description
9-(pyrrolidin-1-ylmethyl)-9H-carbazole: is a compound that features a carbazole core substituted with a pyrrolidin-1-ylmethyl group. Carbazole is a tricyclic aromatic compound known for its applications in organic electronics, pharmaceuticals, and as a building block in synthetic chemistry. The addition of a pyrrolidin-1-ylmethyl group enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(pyrrolidin-1-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with pyrrolidine in the presence of a suitable base and solvent. One common method is the nucleophilic substitution reaction where carbazole is treated with pyrrolidin-1-ylmethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In synthetic chemistry, 9-(pyrrolidin-1-ylmethyl)-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and as a probe for biological assays. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is also used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.
Mechanism of Action
The mechanism of action of 9-(pyrrolidin-1-ylmethyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the binding affinity and specificity of the compound to its molecular targets. In electronic applications, the compound’s ability to transport electrons and holes is crucial for its function in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and applications in organic electronics.
Pyrrolidine: A five-membered nitrogen-containing heterocycle, used widely in medicinal chemistry.
Indole: Another nitrogen-containing heterocycle with significant biological and chemical applications.
Uniqueness: 9-(pyrrolidin-1-ylmethyl)-9H-carbazole is unique due to the combination of the carbazole core and the pyrrolidin-1-ylmethyl group. This combination imparts distinct electronic and steric properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
9-(pyrrolidin-1-ylmethyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)13-18-11-5-6-12-18/h1-4,7-10H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINPTMLCGBWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111960-23-7 |
Source
|
Record name | 9-(pyrrolidin-1-ylmethyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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